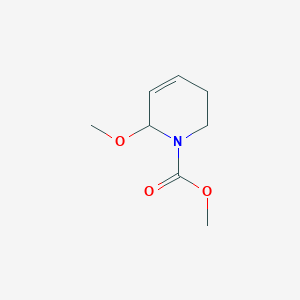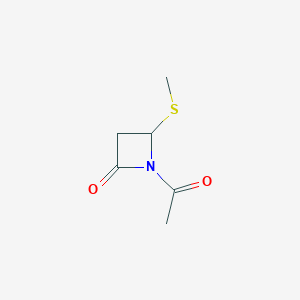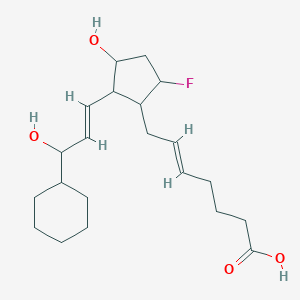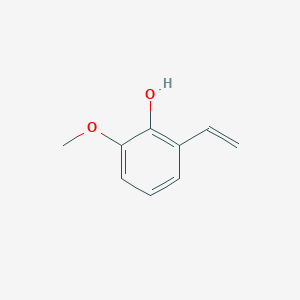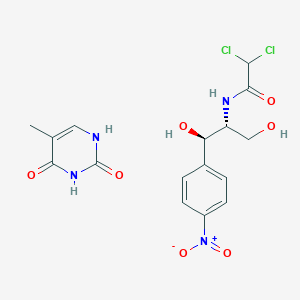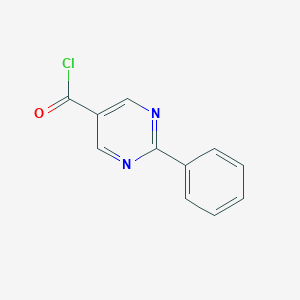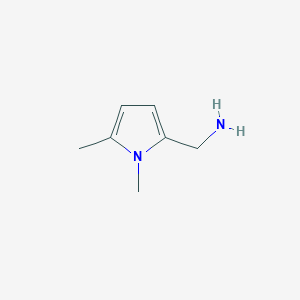
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multi-step processes. For example, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a compound with structural similarities, was synthesized for metabolic studies through a five-step process involving 2, 5-[1-13C]hexanedione and characterized by 1H- and 13C-NMR, IR, and MS techniques (Mola, Bellasio, Ferrari, & Zerilli, 1985). This indicates the complexity and careful planning required in synthesizing such compounds, with specific attention to molecular structure and functional group positioning.
Scientific Research Applications
Synthesis of Novel Antimicrobial Agents
A study by Hublikar et al. (2019) explored the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which demonstrated significant antimicrobial properties. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Antihypertensive Agent Synthesis
N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a new antihypertensive agent, was synthesized for metabolic studies as reported in a study published in the Journal of Labelled Compounds and Radiopharmaceuticals. This research signifies the compound's role in developing treatments for hypertension (N. D. Mola et al., 1985).
Antibacterial Evaluation of Barbituric Acid Derivatives
Shukla et al. (2019) synthesized and evaluated barbituric acid derivatives for their antibacterial activity. The study demonstrated the potential of these compounds as antibacterial agents, offering insights into their medical applications (Shukla et al., 2019).
Synthesis of Progesterone Receptor Modulators
Fensome et al. (2008) conducted research on the synthesis of new pyrrole-oxindole progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Antifungal Activity of Dihydropyrrole Derivative
Dabur et al. (2005) isolated a novel dihydropyrrole derivative from Datura metel L., which exhibited significant antifungal activity against various fungal species. This study contributes to the search for new antimycotic drugs (Dabur et al., 2005).
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Majumdar et al. (2005) reported the synthesis of biologically important pyrrolo[2,3-d]pyrimidine derivatives. These compounds hold significance in medicinal chemistry and drug discovery (Majumdar et al., 2005).
properties
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine | |
CAS RN |
118799-24-9 |
Source


|
| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

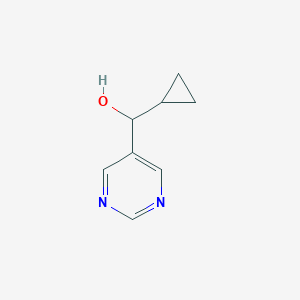
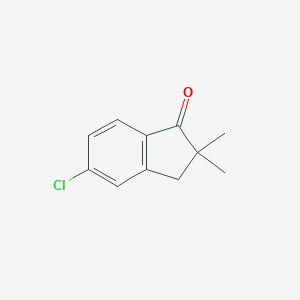
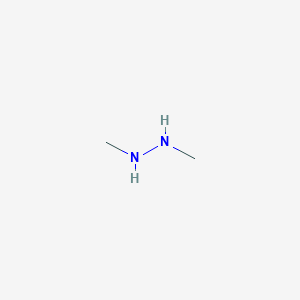
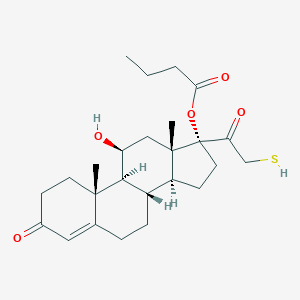
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
